2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol is an organic compound with a complex structure that includes an amino group, a phenol group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol typically involves multiple steps. One common method starts with the synthesis of 2-amino-4,6-dimethylpyridine, which is then reacted with formaldehyde and 2-aminophenol under controlled conditions to form the target compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while nucleophilic substitution could introduce various functional groups into the molecule.
Scientific Research Applications
2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions[][3].
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyridine: Shares the pyridine ring structure but lacks the phenol group.
2-Amino-5-methylpyridine: Similar structure but with a methyl group instead of the dimethylpyridine moiety.
2-Amino-5-bromo-4,6-dimethylpyridine: Contains a bromine atom, which alters its reactivity and applications.
Uniqueness
2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both amino and phenol groups allows for diverse chemical reactivity, making it a versatile compound in various research and industrial contexts.
Properties
CAS No. |
920511-90-6 |
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Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-amino-5-[[(4,6-dimethylpyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C14H17N3O/c1-9-5-10(2)17-14(6-9)16-8-11-3-4-12(15)13(18)7-11/h3-7,18H,8,15H2,1-2H3,(H,16,17) |
InChI Key |
BGJJOGAUWCGPSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NCC2=CC(=C(C=C2)N)O)C |
Origin of Product |
United States |
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